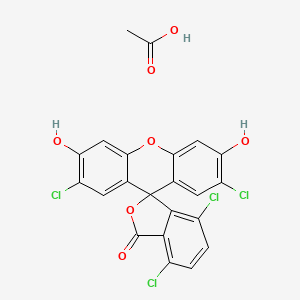
2',4,7,7'-Tetrachlorocarboxy Fluorescein
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,4,7,7’-Tetrachlorocarboxy Fluorescein is a chlorinated derivative of fluorescein, a widely used fluorescent dye. This compound is known for its strong fluorescence properties, making it valuable in various scientific and industrial applications. It is often used as an intermediate in the synthesis of other fluorescent compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4,7,7’-Tetrachlorocarboxy Fluorescein typically involves the chlorination of fluorescein derivatives. One common method includes the reaction of fluorescein with chlorinating agents under controlled conditions to introduce chlorine atoms at specific positions on the fluorescein molecule. The reaction conditions often involve the use of solvents like methanol and require precise temperature control to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of 2’,4,7,7’-Tetrachlorocarboxy Fluorescein is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process may involve continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2’,4,7,7’-Tetrachlorocarboxy Fluorescein undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have altered fluorescence properties.
Reduction: Reduction reactions can modify the functional groups on the fluorescein molecule, potentially changing its reactivity and fluorescence.
Substitution: Chlorine atoms on the compound can be substituted with other functional groups, leading to the formation of new derivatives with unique properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various chlorinated and non-chlorinated fluorescein derivatives, each with distinct fluorescence characteristics. These derivatives are often used in different scientific and industrial applications.
Scientific Research Applications
2’,4,7,7’-Tetrachlorocarboxy Fluorescein has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent marker in various chemical assays and reactions to track molecular interactions and reaction progress.
Biology: Employed in fluorescence microscopy and flow cytometry to label and visualize biological molecules and cells.
Medicine: Utilized in diagnostic imaging and as a tracer in medical research to study biological processes and disease mechanisms.
Industry: Applied in the development of fluorescent dyes and pigments for various industrial products, including textiles and coatings.
Mechanism of Action
The mechanism of action of 2’,4,7,7’-Tetrachlorocarboxy Fluorescein involves its ability to absorb light at specific wavelengths and emit fluorescence. The molecular structure of the compound allows it to interact with light, leading to the excitation of electrons and subsequent emission of light at a different wavelength. This property is exploited in various applications to detect and visualize molecules and processes .
Comparison with Similar Compounds
2’,4,7,7’-Tetrachlorocarboxy Fluorescein is unique compared to other fluorescein derivatives due to its chlorinated structure, which enhances its fluorescence properties. Similar compounds include:
5(6)-Carboxyfluorescein: A non-chlorinated derivative with similar fluorescence properties but different reactivity and applications.
6-Carboxy-2’,4,7,7’-tetrachlorofluorescein: Another chlorinated derivative with distinct fluorescence characteristics and uses.
6-VIC, Helix Fluor 545, and 6-NED: Other fluorescent compounds with varying excitation and emission spectra, used in different applications.
The unique properties of 2’,4,7,7’-Tetrachlorocarboxy Fluorescein make it a valuable tool in various scientific and industrial fields, offering advantages over other similar compounds in terms of fluorescence intensity and stability .
Properties
Molecular Formula |
C22H12Cl4O7 |
|---|---|
Molecular Weight |
530.1 g/mol |
IUPAC Name |
acetic acid;2',4,7,7'-tetrachloro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C20H8Cl4O5.C2H4O2/c21-9-1-2-10(22)18-17(9)19(27)29-20(18)7-3-11(23)13(25)5-15(7)28-16-6-14(26)12(24)4-8(16)20;1-2(3)4/h1-6,25-26H;1H3,(H,3,4) |
InChI Key |
YBFDTUDNYFJCGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC(=C2C(=C1Cl)C(=O)OC23C4=CC(=C(C=C4OC5=CC(=C(C=C35)Cl)O)O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[C(E)]-N-[(6-Chloro-3-pyridinyl)methyl]-N'-nitro-guanidine](/img/structure/B13861653.png)

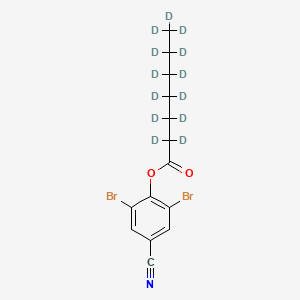
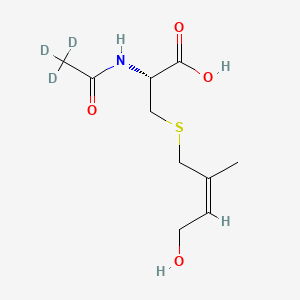
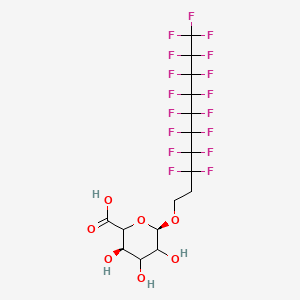
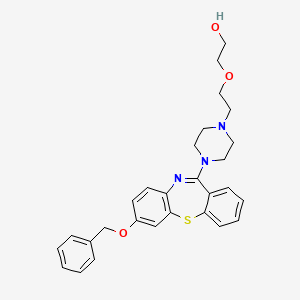
![10-[[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-dideuterio(113C)methyl]phenothiazine](/img/structure/B13861693.png)

![2-[[3,4-Dihydro-3-methyl-2,4-dioxo-6-[(3R)-3-piperidinylamino]-1(2H)-pyrimidinyl]methyl]-benzonitrile](/img/structure/B13861714.png)
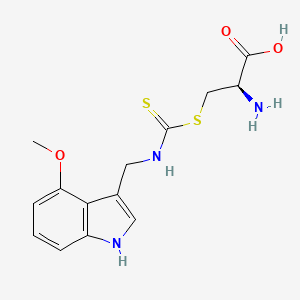
![2-Acetamido-N-[6-(N-(11-aminoundecanoyl))-aminohexanoyl]-2-deoxy-D-glucopyranosylamine](/img/structure/B13861721.png)
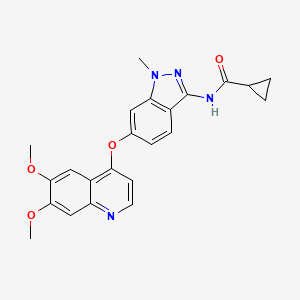
![3-Isobutyl-9,10-dimethoxy-6,7-dihydropyrido[2,1-a]isoquinolin-5-ium Chloride](/img/structure/B13861728.png)

